Lipophilicity Modulation: TPSA and LogP Comparison vs. 3-CF3-Benzyl Analog
The target compound exhibits a TPSA of 60.13 Ų, a value below the 90 Ų threshold commonly associated with favorable blood-brain barrier penetration. Its predicted LogP of 4.35 indicates balanced lipophilicity for membrane permeation without the excessive hydrophobicity that can lead to promiscuous binding or poor solubility . In contrast, the 3-(trifluoromethyl)benzyl analog (CAS 439094-12-9), while sharing the same core scaffold, possesses a considerably larger and more electronegative N3 substituent. The CF3 group is known to increase molecular volume and can dramatically alter LogP, pushing it further into a hydrophobic range that may compromise aqueous solubility and increase non-specific tissue binding . This physicochemical divergence means the two compounds are not interchangeable in cell-based assays where intracellular or CNS target engagement depends on passive diffusion gradients.
| Evidence Dimension | Physicochemical Profile (LogP and TPSA) |
|---|---|
| Target Compound Data | LogP: 4.35, TPSA: 60.13 Ų |
| Comparator Or Baseline | CAS 439094-12-9 (3-CF3-benzyl analog). TPSA: 60.13 Ų (predicted); LogP: >4.35 (predicted increase due to CF3). |
| Quantified Difference | Target compound has a lower predicted LogP than the CF3 analog, indicating lower hydrophobicity. |
| Conditions | Computational prediction based on the structure of the neutral base form. Actual experimental values may differ and require HPLC-derived logD7.4 measurement for definitive comparison. |
Why This Matters
For researchers optimizing CNS-penetrant lead series, a shift of even 0.5 Log units can determine whether a compound achieves therapeutic brain concentrations; 860610-75-9 offers a distinct modulation point in the lipophilicity-efficiency landscape.
